Pent-4-yne-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

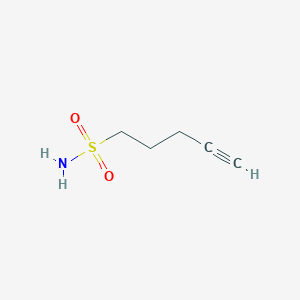

“Pent-4-yne-1-sulfonamide” is a chemical compound with the molecular formula C5H9NO2S. It has a molecular weight of 147.19 . Sulfonamides, such as “this compound”, are a group of compounds that have a wide range of pharmacological activities .

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For instance, a carbene-catalyzed method for highly enantioselective modification of sulfonamides has been reported . Additionally, thiol-ene “click” reactions have been highlighted as a significant synthetic method for the preparation of complex, highly functional molecules .

Scientific Research Applications

Sulfonamide Inhibitors

Pent-4-yne-1-sulfonamide, as a part of the sulfonamide group, has various applications in scientific research. Sulfonamide compounds are significant in the synthesis of a variety of inhibitors. Notably, sulfonamide inhibitors have been a major focus in the field of medicinal chemistry, where they are used to inhibit various enzymes and proteins. Some of the key areas where these inhibitors are utilized include tyrosine kinase, HIV protease-1, histone deacetylase 6, and protein tyrosine phosphatase 1B. These inhibitors play a critical role in the treatment of conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).

Sulfonamide as a Functional Group in Drug Design

The sulfonamide group, an integral part of this compound, is extensively used in drug design due to its versatility and presence in many marketed drugs. These compounds often serve as inhibitors of enzymes like tetrahydropteroic acid synthetase. The sulfonamide moiety, acting as an isostere of the carboxylic acid group of the natural substrate, is essential for the activity of sulfonamide antibacterials. The sulfonamide group’s ability to form multiple hydrogen bonding interactions makes it a valuable tool in medicinal chemistry (Kalgutkar, Jones, & Sawant, 2010).

Protease Inhibition and Anticancer, Antiinflammatory, and Antiviral Properties

This compound, as part of sulfonamides, contributes to the development of various pharmacological agents. Specifically, sulfonamide derivatives have shown substantial protease inhibitory properties, which are crucial in developing anticancer, anti-inflammatory, and antiviral agents. These inhibitors, especially those targeting metalloproteases, have shown promising antitumor properties and are being evaluated in clinical trials. Furthermore, the inhibition of enzymes like human neutrophil elastase (HNE) and cysteine proteases (caspase and cathepsin isozymes) by sulfonamide derivatives leads to potential treatments for conditions like emphysema, cystic fibrosis, rheumatoid arthritis, and stroke. The antiviral properties of sulfonamides, particularly in HIV protease inhibitors, highlight their critical role in medicinal chemistry (Supuran, Casini, & Scozzafava, 2003).

Mechanism of Action

Target of Action

Pent-4-yne-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

For instance, they inhibit carbonic anhydrase, which is involved in maintaining pH and fluid balance in the body . They also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

Sulfonamides affect various biochemical pathways due to their inhibitory action on key enzymes. By inhibiting carbonic anhydrase, they disrupt fluid and pH balance, affecting processes like diuresis . By inhibiting dihydropteroate synthetase, they disrupt the synthesis of folic acid, affecting bacterial growth .

Pharmacokinetics

Sulfonamides are generally known to be rapidly absorbed but slowly excreted, resulting in maintenance of adequate blood levels for long periods .

Result of Action

The inhibition of key enzymes by this compound can lead to various effects at the molecular and cellular level. For instance, the inhibition of carbonic anhydrase can lead to changes in pH and fluid balance, affecting processes like diuresis . The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .

Safety and Hazards

properties

IUPAC Name |

pent-4-yne-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSNTFJJJGFTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1565108-36-2 |

Source

|

| Record name | pent-4-yne-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)

![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)